molecular formula C21H16F4N2O3S B2408926 N-(2-fluorophenyl)-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide CAS No. 690245-25-1

N-(2-fluorophenyl)-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide

Cat. No.: B2408926
CAS No.: 690245-25-1
M. Wt: 452.42
InChI Key: QECOTJNSBXLHQK-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide is a complex organic compound characterized by the presence of fluorine atoms and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process requires specific catalysts and reaction conditions to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often utilize continuous flow reactors and advanced purification processes to produce the compound efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles and electrophiles: Various halides, amines, and other reactive species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-fluorophenyl)-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the trifluoromethyl group can significantly influence the compound’s reactivity and binding affinity. These interactions can modulate various biological processes, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated benzamides and sulfonamides, such as:

  • N-(3-trifluoromethylphenyl)benzamide
  • 2-fluoro-N-phenyl-3-(trifluoromethyl)benzamide

Uniqueness

Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

N-(2-fluorophenyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F4N2O3S/c22-18-6-1-2-7-19(18)27-20(28)15-10-8-14(9-11-15)13-26-31(29,30)17-5-3-4-16(12-17)21(23,24)25/h1-12,26H,13H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECOTJNSBXLHQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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